4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one
Description
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a 3-chlorophenyl-substituted piperazine moiety linked via a methyl group to the chromen-2-one core. Its synthesis likely involves coupling a 3-chlorophenylpiperazine precursor with a methoxy-substituted chromenone intermediate, analogous to methods described for related compounds (e.g., ND-7 and ND-8 in ) .
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-18-5-6-19-15(11-21(25)27-20(19)13-18)14-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-13H,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKCGHVQSXQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine to form 4-(3-chlorophenyl)piperazine.
Mannich Reaction: The piperazine derivative is then subjected to a Mannich reaction with formaldehyde and 7-methoxy-2H-chromen-2-one to yield the final product.
The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding affinity and interactions with biological targets.
Industrial Applications: It is investigated for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to bind to neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in mood regulation and cognitive functions. The binding of the compound to these receptors can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Substituent Position and Activity: The 7-methoxy group in the target compound contrasts with 6-hydroxy/7-methyl () or 7-hydroxy () substituents in analogues.
- Piperazine Linkage: The methyl-piperazine linker in the target compound is shorter than the propyl chain in trazodone, which may alter receptor binding kinetics. Longer linkers (e.g., in ND-7) are associated with antibacterial activity due to improved interaction with bacterial enzymes .
- Chlorophenyl Orientation: The 3-chlorophenyl group is conserved in trazodone and ND-7, suggesting its role in π-π stacking or hydrophobic interactions with target proteins .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
*Estimated based on structural similarity to fluoroquinolones.
Key Findings:
- Activity Spectrum: While the target compound’s biological activity is unspecified, structural analogues like NF1442 and ND-7 demonstrate nanomolar to micromolar potency against enzymes (Ca²⁺-ATPase, DNA gyrase). The absence of a carboxylic acid group (cf. ND-7) may limit the target’s antibacterial efficacy .
- Solubility: The 7-methoxy group likely improves lipid solubility compared to hydroxy-substituted coumarins (e.g., 6-hydroxy in ), which may require formulation adjustments for bioavailability .
Biological Activity
The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one is a derivative of chromone that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its effects on various biological targets, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This structure includes a chromone core substituted with a piperazine moiety, which is known for enhancing the pharmacological profile of compounds. The synthesis typically involves multi-step reactions starting from commercially available precursors, integrating piperazine derivatives to introduce the desired substituents.
Anticancer Properties
Recent studies have demonstrated that chromone derivatives exhibit significant anticancer activities. For instance, compounds related to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | |
| Other derivatives | HeLa (Cervical) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The promising results suggest that this compound could be further developed as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in various physiological processes. For example, it has shown moderate inhibition against cholinesterases, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
These findings indicate that the compound may possess potential as a multi-target therapeutic agent.
Antioxidant Activity
Antioxidant properties are another aspect of biological activity associated with this compound. Studies have suggested that derivatives of chromones can scavenge free radicals effectively, which is beneficial for preventing oxidative stress-related diseases.
The biological activity of This compound is thought to be mediated through several mechanisms:
- Receptor Binding : The piperazine moiety enhances binding affinity to serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes like AChE and BChE, inhibiting their activity and potentially leading to therapeutic effects in neurodegenerative conditions.
- Free Radical Scavenging : The methoxy group contributes to the antioxidant capacity, helping mitigate oxidative damage in cells.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- In vitro studies demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12.5 µM, suggesting a targeted approach for breast cancer therapy.
- Molecular docking studies have provided insights into how the compound interacts at the molecular level with enzyme targets, revealing potential pathways for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
